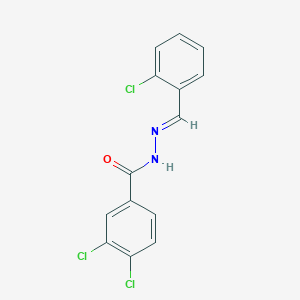

3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds similar to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, involves condensation reactions between benzaldehydes and hydrazides. These reactions typically yield hydrazone Schiff base compounds, which are characterized by their C=N double bond. The synthesis process is crucial for determining the compound's structure and properties (Han, 2013).

Molecular Structure Analysis

X-ray crystallography plays a pivotal role in elucidating the molecular structure of benzohydrazide derivatives. Studies have shown that these compounds can crystallize in various space groups, with their molecular structures stabilized by hydrogen bonds and weak π···π stacking interactions. The crystal structures reveal that the molecules typically adopt an E configuration with respect to the C=N double bond, which is key to their reactivity and interactions (Han, 2013).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo a range of chemical reactions, influenced by their functional groups. The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), enhances their reactivity. These groups participate in various chemical reactions, including hydrogen bonding and π···π interactions, which are essential for the compound's antimicrobial properties. The chemical properties are deeply intertwined with the compound's structure, affecting its reactivity and applications (Han, 2013).

Applications De Recherche Scientifique

Structural Characterization and Antimicrobial Properties

A study on related benzohydrazone compounds, including N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide, highlights their synthesis and structural characterization through X-ray crystallography. These compounds exhibit antimicrobial activities against various bacteria, with specific electron-withdrawing groups enhancing their antimicrobial efficacy. This suggests potential applications of similar compounds in developing antimicrobial materials (Han, 2013).

Antibacterial Activities of Benzohydrazide Derivatives

The antibacterial properties of benzohydrazide derivatives, including those similar in structure to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, have been examined. These studies indicate that the structural modifications, such as the substitution of aromatic rings, significantly influence their biological activity against tested strains (Szczesio, Korona-Głowniak, & Gobis, 2018).

Conversion to Oxadiazolenones and Thiadiazolenones

Research into benzohydrazides has demonstrated their conversion into various heterocyclic compounds, such as 1,3,4(2H)-oxadiazolenones and 1,3,4(2H)-thiadiazolenones. This indicates the chemical versatility of benzohydrazide derivatives for synthesizing a wide range of potentially bioactive molecules (Barnish et al., 1986).

Synthesis and Antimicrobial Evaluation of Substituted Benzohydrazides

The synthesis and evaluation of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides have been explored for their antibacterial properties. These compounds showcase the potential of benzohydrazides as intermediates for creating effective organic compounds with significant biological activities (Shaikh, 2013).

Vanadium(V) Complexes Derived from Benzohydrazides

The study of vanadium(V) complexes derived from chlorido-substituted hydrazone compounds demonstrates the synthesis and characterization of these complexes, which exhibit antimicrobial activities against a range of bacteria and fungi. This research highlights the potential use of benzohydrazide derivatives in the development of new antimicrobial agents (He et al., 2018).

Propriétés

IUPAC Name |

3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O/c15-11-4-2-1-3-10(11)8-18-19-14(20)9-5-6-12(16)13(17)7-9/h1-8H,(H,19,20)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKBVPSKRMHLLI-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)